7-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one
Overview
Description
7-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one is a chemical compound with the molecular formula C12H10BrNO and a molecular weight of 264.12 g/mol It is a derivative of tetrahydrocarbazole, a class of compounds known for their diverse biological activities
Scientific Research Applications
7-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one has several scientific research applications, including:
Future Directions
The future directions for research on “7-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one” could include further investigation into its synthesis, chemical reactions, and potential applications. Given the interest in tetrahydrocarbazole derivatives due to their broad spectrum of biological activity , there could be potential for further exploration of this compound and its derivatives.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
It’s known that the compound can undergo chemo- and regioselective oxidation . This process could potentially lead to interactions with its targets, causing changes at the molecular level.
Biochemical Pathways
The compound’s oxidation process suggests that it may influence oxidative stress pathways .
Result of Action
The compound’s ability to undergo oxidation suggests that it may have potential effects on cellular redox states .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 7-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one. For instance, the compound should be stored in a cool, dry place to maintain its stability . Moreover, the compound’s interaction with its targets and its efficacy could potentially be influenced by factors such as pH, temperature, and the presence of other molecules in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the regioselective oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles . The starting materials, substituted phenylhydrazines, react with cyclohexanone according to the Fischer method to produce the desired tetrahydrocarbazoles . These intermediates are then subjected to oxidation using various oxidizing agents such as hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorochromate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, selecting appropriate solvents, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one undergoes various chemical reactions, including:
Reduction: It can be reduced to form the corresponding tetrahydrocarbazole derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, pyridinium chlorochromate.
Reducing Agents: Common reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Solvents: Solvents like dichloromethane, ethanol, and acetonitrile are often used in these reactions.
Major Products Formed
Oxidation Products: Depending on the oxidant, the products can include 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones.
Reduction Products: The corresponding tetrahydrocarbazole derivatives.
Substitution Products: Various substituted carbazole derivatives.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
7-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one is unique due to its specific substitution pattern and the presence of a bromine atom, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit distinct properties and applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
7-bromo-2,3,4,9-tetrahydrocarbazol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-7-4-5-8-9-2-1-3-11(15)12(9)14-10(8)6-7/h4-6,14H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEHEFABAXLWNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)NC3=C2C=CC(=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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